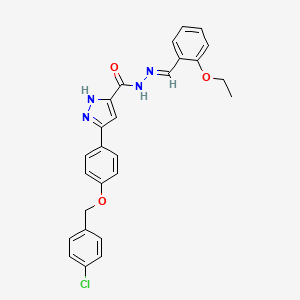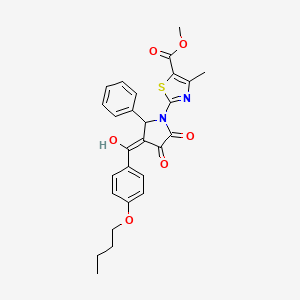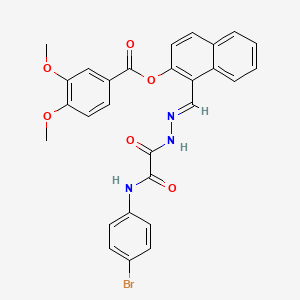
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-((4-クロロベンジル)オキシ)フェニル)-N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジドは、さまざまな科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ピラゾール環、クロロベンジル基、エトキシベンジリデン部分を含む独自の構造を特徴としています。その多面的な構造により、さまざまな化学反応に関与することができ、有機化学および関連分野の研究において貴重な対象となっています。
準備方法
5-(4-((4-クロロベンジル)オキシ)フェニル)-N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジドの合成は、通常、容易に入手可能な出発物質から開始し、複数のステップを伴います。一般的な合成ルートには、次のステップが含まれます。
ピラゾール環の形成: これは、ヒドラジンと適切なジケトンを酸性または塩基性条件下で反応させることで実現できます。
クロロベンジル基の導入: このステップでは、ピラゾール中間体を、炭酸カリウムなどの塩基の存在下で、4-クロロベンジルクロリドと反応させます。
エトキシベンジリデン部分の形成: これは、中間体を2-エトキシベンズアルデヒドと酸触媒の存在下で還流条件下で反応させることで達成できます。
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、これらのステップを最適化することが必要になります。
化学反応の分析
5-(4-((4-クロロベンジル)オキシ)フェニル)-N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化させることができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して行うことができ、分子内の特定の官能基を還元します。
置換: この化合物は、特にクロロベンジル基において、メトキシドナトリウムまたはチオラートカリウムなどの試薬を使用して、求核置換反応を起こす可能性があります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
5-(4-((4-クロロベンジル)オキシ)フェニル)-N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジドには、いくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。その独自の構造により、新しい反応経路とメカニズムを探求することができます。
医学: その独自の構造が特定の利点を提供する可能性がある、特定の病気の治療における治療薬としての可能性を探るための研究が進行中です。
産業: この化合物は、熱安定性向上や反応性向上などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced reactivity.
作用機序
5-(4-((4-クロロベンジル)オキシ)フェニル)-N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の構造により、これらの標的に結合し、その機能を阻害または活性化することが可能になります。関与する正確な経路は、特定のアプリケーションと研究されている生物学的システムによって異なります。
類似化合物との比較
5-(4-((4-クロロベンジル)オキシ)フェニル)-N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジドは、次のような他の類似化合物と比較することができます。
4-((4-クロロベンジル)オキシ)-2-エトキシ-5-メチルベンズアルデヒド: この化合物は、いくつかの構造的な類似性を共有していますが、ピラゾール環がないため、反応性と用途が異なる可能性があります。
N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジド:
5-(4-((4-クロロベンジル)オキシ)フェニル)-N’-(2-エトキシベンジリデン)-1H-ピラゾール-3-カルボヒドラジドの独自性は、官能基の組み合わせにあり、これにより、幅広い化学反応と用途が可能になります。
特性
CAS番号 |
634896-01-8 |
|---|---|
分子式 |
C26H23ClN4O3 |
分子量 |
474.9 g/mol |
IUPAC名 |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-33-25-6-4-3-5-20(25)16-28-31-26(32)24-15-23(29-30-24)19-9-13-22(14-10-19)34-17-18-7-11-21(27)12-8-18/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
InChIキー |
YCCIOALULIOJDY-LQKURTRISA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
正規SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019048.png)





![3-amino-6-(4-butoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12019086.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12019092.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12019112.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)
